Triamcinolone diacetate

Overview

Description

Triamcinolone diacetate is a glucocorticoid used to treat a variety of conditions such as allergic disorders, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, collagen, and skin diseases . It is a corticosteroid hormone .

Synthesis Analysis

Triamcinolone diacetate is a prodrug of triamcinolone which is the synthetic glucocorticoid .

Molecular Structure Analysis

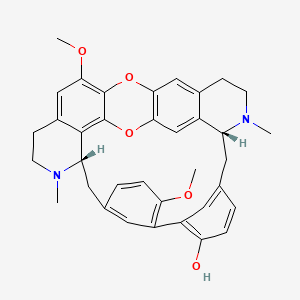

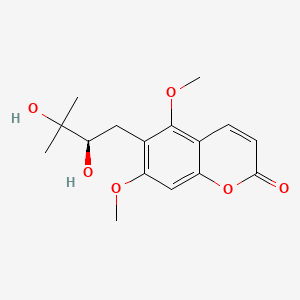

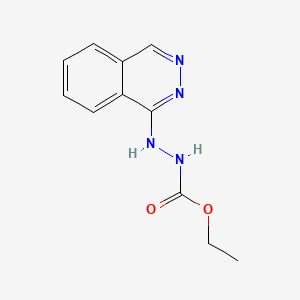

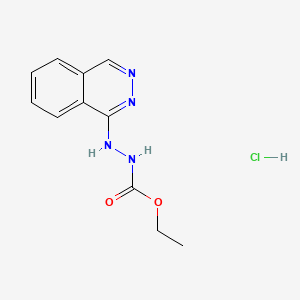

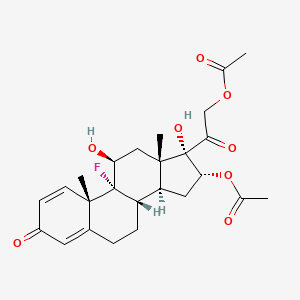

The molecular formula of Triamcinolone diacetate is C25H31FO8 . The molecular weight is 478.5 g/mol . The IUPAC name is [2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate .

Chemical Reactions Analysis

Triamcinolone diacetate is a corticosteroid with anti-inflammatory properties . These properties are used to treat inflammation in conditions that affect various organs and tissues .

Physical And Chemical Properties Analysis

Triamcinolone diacetate is a white to off-white, microcrystalline powder . It is practically insoluble in water; soluble in chloroform; sparingly soluble in alcohol and in methanol; and slightly soluble in ether .

Scientific Research Applications

Treatment of Inflammatory Conditions

Triamcinolone diacetate is a corticosteroid used to treat various inflammatory conditions in the body . It can be used to manage conditions ranging from allergic rhinitis to acute exacerbations of multiple sclerosis .

Osteoarthritic Knee Pain

Triamcinolone diacetate can be used as a one-time adjunct treatment for osteoarthritic knee pain . This application provides relief from the pain associated with osteoarthritis, improving the quality of life for patients.

Dermatological Applications

Triamcinolone diacetate is often used as a first-line topical treatment for corticosteroid-responsive dermatoses . These include conditions such as eczema and psoriasis, where the anti-inflammatory properties of the corticosteroid can help to reduce symptoms.

Treatment of Macular Edema

In October 2021, a suspension of triamcinolone acetonide, a form of triamcinolone, was approved for suprachoroidal injection . This was the first suprachoroidal injection to receive FDA approval for the treatment of patients with macular edema associated with uveitis .

Management of Bursitis

Triamcinolone diacetate has been nominated for use in the treatment of acute and subacute bursitis . Bursitis is an inflammation of the bursae, small fluid-filled sacs that cushion the bones, tendons, and muscles near your joints.

Treatment of Tenosynovitis

Triamcinolone diacetate is also used in the management of acute nonspecific tenosynovitis , an inflammation of the sheath surrounding a tendon. It helps to reduce inflammation and alleviate symptoms.

Management of Epicondylitis

Epicondylitis, also known as tennis elbow, is another condition that can be managed with triamcinolone diacetate . The corticosteroid helps to reduce inflammation and pain in the elbow joint.

Treatment of Keloids and Hypertrophic Scars

Triamcinolone diacetate has been used in the treatment of keloids and localized hypertrophic . These are types of scars that result from an overly aggressive healing process, and the corticosteroid can help to reduce their appearance.

Mechanism of Action

Target of Action

Triamcinolone diacetate primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for various biological responses including immune response, metabolism of nutrients, maintenance of homeostasis, and inflammatory reactions .

Mode of Action

Triamcinolone diacetate, as a corticosteroid, exerts its effects by binding to the glucocorticoid receptor, forming a complex that then translocates to the nucleus. This complex binds to DNA and modifies gene transcription, leading to changes in protein synthesis . Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .

Biochemical Pathways

The binding of triamcinolone diacetate to glucocorticoid receptors inhibits the phospholipase A2 enzyme. This inhibition prevents the release of arachidonic acid, a precursor for inflammation mediators like prostaglandins and leukotrienes . Therefore, the drug effectively suppresses the inflammatory response and immune reactions .

Pharmacokinetics

It is known that the bioavailability and pharmacokinetic profile of corticosteroids like triamcinolone can be influenced by factors such as the route of administration and the patient’s physiological condition .

Result of Action

The anti-inflammatory and immunosuppressive actions of triamcinolone diacetate result in a reduction of symptoms in various conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, or breathing disorders . It can also be used as a one-time adjunct treatment of osteoarthritic knee pain .

Action Environment

The action, efficacy, and stability of triamcinolone diacetate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, individual patient factors such as age, gender, genetic factors, and overall health status can also influence the drug’s action .

Safety and Hazards

Triamcinolone diacetate may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, worsening of your skin condition, redness, warmth, swelling, oozing, or severe irritation of any treated skin, blurred vision, tunnel vision, eye pain, seeing halos around lights, increased thirst, increased urination, dry mouth, fruity breath odor, weight gain (especially in your face or your upper back and torso), slow wound healing, thinning or discolored skin, increased body hair, muscle weakness, nausea, diarrhea, tiredness, mood changes, menstrual changes, and sexual changes .

Future Directions

Triamcinolone diacetate is used in various treatments and its usage can be expanded based on ongoing research and clinical trials. For instance, a phase 3 randomized controlled study comparing triamcinolone acetonide extended-release (TA-ER) to conventional TA crystalline suspension (TAcs) reported variable efficacy results . In patients reporting moderate-to-severe knee OA pain at baseline based on concordant ADP and WOMAC-A scores, TA-ER provided statistically significant pain relief for ≥12 weeks compared with conventional TAcs .

properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMPVBXKDAHORN-RBWIMXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048713 | |

| Record name | Triamcinolone diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triamcinolone diacetate | |

CAS RN |

67-78-7 | |

| Record name | Triamcinolone diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone diacetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamcinolone 16-α,21-di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A73MM2Q32P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does triamcinolone diacetate exert its anti-inflammatory effects?

A1: Triamcinolone diacetate, like other glucocorticoids, exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [] This binding leads to a cascade of downstream effects, including:

- Transactivation: The activated glucocorticoid receptor complex translocates to the nucleus and binds to specific DNA sequences, regulating the transcription of various genes. This results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators. []

- Transrepression: The complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, further suppressing the inflammatory cascade. []

Q2: What is the impact of triamcinolone diacetate on collagen accumulation?

A2: Studies show that triamcinolone diacetate can inhibit collagen accumulation in rat lungs following bleomycin-induced injury. [] This effect is dose-dependent, with higher doses demonstrating more significant suppression of collagen accumulation. [] This finding suggests potential therapeutic applications in fibrotic diseases.

Q3: What is the chemical structure of triamcinolone diacetate?

A3: Triamcinolone diacetate is a synthetic glucocorticoid with the chemical name 9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-diacetate. [, ]

Q4: What is the molecular formula and weight of triamcinolone diacetate?

A4: The molecular formula of triamcinolone diacetate is C26H31FO8, and its molecular weight is 478.51. [, ]

Q5: What is the solubility of triamcinolone diacetate?

A5: Triamcinolone diacetate is practically insoluble in water, soluble in chloroform, sparingly soluble in alcohol and methanol, and slightly soluble in ether. [, ]

Q6: How does freezing affect triamcinolone diacetate injectable suspension?

A6: Freezing triamcinolone diacetate injectable suspension leads to irreversible clumping, rendering it unsuitable for use. [, ] Therefore, it's crucial to store this formulation according to the manufacturer's recommendations.

Q7: What is the duration of adrenal suppression after triamcinolone diacetate administration?

A7: Studies suggest that a single intramuscular injection of 50 mg triamcinolone diacetate leads to adrenal suppressive effects for approximately one week. [] This duration is significantly shorter compared to the four-week suppression observed with 40 mg of triamcinolone acetonide. []

Q8: How effective is triamcinolone diacetate in treating psoriasis?

A8: Research indicates that both triamcinolone diacetate and triamcinolone acetonide, when injected intralesionally, demonstrate efficacy in treating psoriasis. [, ] Studies report clearing or improvement of psoriatic plaques, with some patients experiencing relapse over time. [, ]

Q9: What are the potential adverse effects of intrathecal triamcinolone diacetate administration?

A9: While epidural administration of triamcinolone diacetate has been generally considered safe, intrathecal administration has been associated with a higher risk of complications, including: []

Q10: What is the role of polyethylene glycol in the toxicity of triamcinolone diacetate?

A10: The polyethylene glycol used as a vehicle in some corticosteroid formulations, including triamcinolone diacetate, has been implicated in neurotoxic effects. [, ] Slow-release formulations generally contain lower concentrations of polyethylene glycol, potentially reducing the risk. []

Q11: Can triamcinolone diacetate cause cutaneous changes?

A11: Research indicates that triamcinolone diacetate injections can induce various cutaneous changes depending on the injection site and depth: []

Q12: Has triamcinolone diacetate been detected in environmental samples?

A12: A recent study detected triamcinolone diacetate in snow samples near Jiaozhou Bay, North China. [] The mean concentration was 2.84 ng/L, indicating its presence as an environmental contaminant. [] This finding highlights the need for further research on the environmental fate and potential ecological risks of this compound.

Q13: What analytical techniques are commonly used to characterize and quantify triamcinolone diacetate?

A13: Several analytical methods are employed to study triamcinolone diacetate:

- High-performance liquid chromatography (HPLC): This technique, often coupled with mass spectrometry (LC-MS/MS), allows for the separation, identification, and quantification of triamcinolone diacetate in various matrices. []

- Spectroscopic methods: Techniques like ultraviolet-visible (UV-Vis) spectrophotometry and infrared (IR) spectroscopy are useful for structural characterization and quantification. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.